molecular formula C23H19N3O5S B2630997 N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide CAS No. 378195-68-7

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

カタログ番号: B2630997
CAS番号: 378195-68-7
分子量: 449.48
InChIキー: MTGCJJOOQDFNIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide (MIP) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MIP is a sulfonamide derivative and is classified as a selective inhibitor of carbonic anhydrase IX (CAIX). In

作用機序

CAIX is an enzyme that plays a crucial role in maintaining the pH balance in cancer cells. N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide selectively inhibits CAIX, leading to a decrease in extracellular acidity and an increase in intracellular acidity. This shift in pH balance can lead to the suppression of tumor growth and metastasis.
Biochemical and physiological effects:
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on bone resorption and brain ischemia. This compound has been shown to inhibit the activity of carbonic anhydrase II (CAII), which is involved in bone resorption. This compound has also been shown to have neuroprotective effects in ischemic stroke models.

実験室実験の利点と制限

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several advantages for lab experiments, including its selective inhibition of CAIX, which can lead to more targeted and effective cancer treatment. However, this compound also has limitations, including its low solubility in water and potential toxicity at high concentrations.

将来の方向性

Future research on N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide could focus on its potential use in combination with other therapeutic agents for cancer treatment. Additionally, more studies are needed to explore the effects of this compound on other physiological processes, such as bone resorption and brain ischemia. Further research is also needed to optimize the synthesis method of this compound and improve its solubility and toxicity profile.
In conclusion, this compound (this compound) is a promising therapeutic agent that has gained significant attention in scientific research. This compound has potential applications in cancer treatment, bone resorption, and brain ischemia. Further research is needed to optimize the synthesis method of this compound, improve its solubility and toxicity profile, and explore its potential use in combination with other therapeutic agents.

合成法

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide can be synthesized through a multistep process involving the reaction of 4-aminobenzenesulfonamide with 5-methylisoxazole-3-carboxylic acid, followed by the coupling of the resulting intermediate with 3-phenoxybenzoyl chloride. The final product is obtained through recrystallization and purification processes.

科学的研究の応用

N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been extensively studied for its potential use in cancer treatment. CAIX is overexpressed in various types of cancer, including renal cell carcinoma, breast cancer, and glioblastoma. This compound is a promising therapeutic agent due to its ability to selectively inhibit CAIX, which can lead to the suppression of tumor growth and metastasis.

特性

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-16-14-22(25-31-16)26-32(28,29)21-12-10-18(11-13-21)24-23(27)17-6-5-9-20(15-17)30-19-7-3-2-4-8-19/h2-15H,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCJJOOQDFNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。